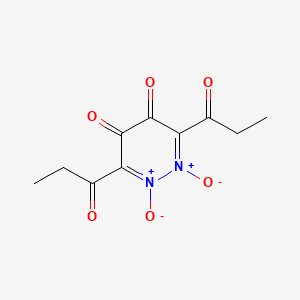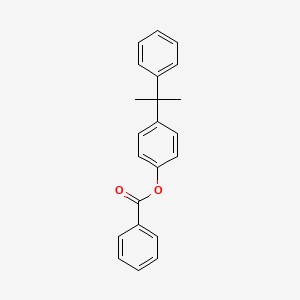
p-Cumylphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Cumylphenyl benzoate: is an organic compound that belongs to the class of phenyl benzoates. It is characterized by the presence of a cumyl group (isopropylbenzene) attached to the phenyl ring, which is further esterified with benzoic acid. This compound is known for its unique chemical properties and has found applications in various fields, including polymer chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Cumylphenyl benzoate typically involves the esterification of cumylphenol with benzoic acid or its derivatives. One common method involves dissolving cumylphenol in benzene, followed by the addition of triethylamine as a catalyst. Benzoyl chloride is then added dropwise to the reaction mixture, which is maintained at a temperature of 15°-20°C. The reaction proceeds to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient catalysts to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: p-Cumylphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The cumyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cumylphenyl ketone or benzoic acid derivatives.
Reduction: Formation of cumylphenyl alcohol.
Substitution: Formation of halogenated cumylphenyl benzoate.
Scientific Research Applications
p-Cumylphenyl benzoate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a monomer in the synthesis of polycarbonates and other polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized as a plasticizer and stabilizer in the production of plastics and resins.
Mechanism of Action
The mechanism of action of p-Cumylphenyl benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The cumyl group provides hydrophobic interactions, while the ester linkage can undergo hydrolysis, releasing active components. These interactions contribute to its effects in various applications .
Comparison with Similar Compounds
Cumylphenol: Shares the cumyl group but lacks the ester linkage.
Phenyl benzoate: Lacks the cumyl group but has the ester linkage.
Benzyl benzoate: Contains a benzyl group instead of a cumyl group.
Uniqueness: p-Cumylphenyl benzoate is unique due to the presence of both the cumyl group and the ester linkage, which imparts distinct chemical and physical properties.
Properties
CAS No. |
64641-84-5 |
|---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] benzoate |
InChI |
InChI=1S/C22H20O2/c1-22(2,18-11-7-4-8-12-18)19-13-15-20(16-14-19)24-21(23)17-9-5-3-6-10-17/h3-16H,1-2H3 |
InChI Key |
IKYNDBQJTHKDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
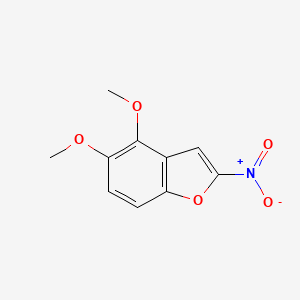
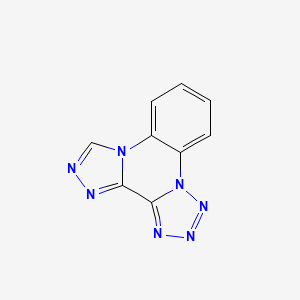
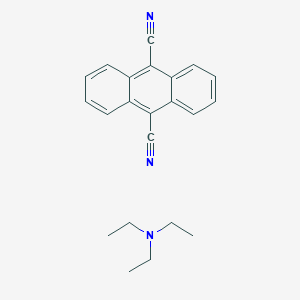

![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)

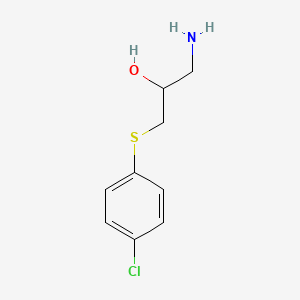
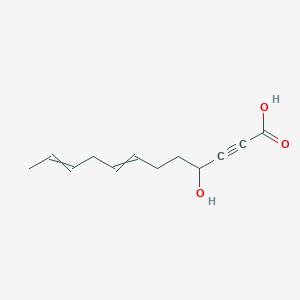
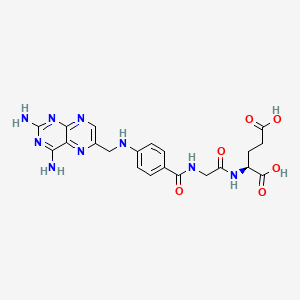
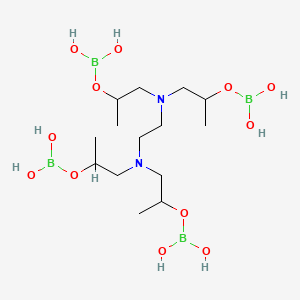
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
